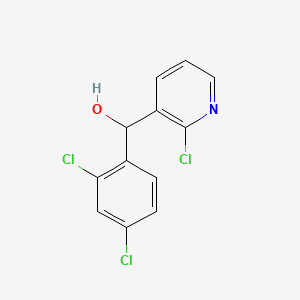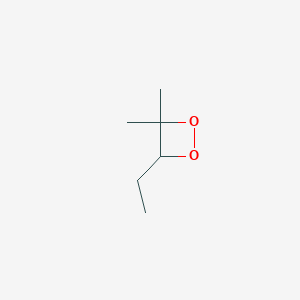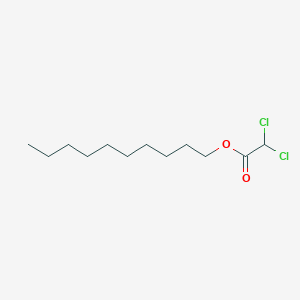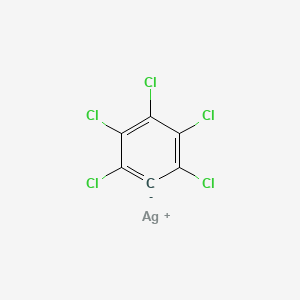
silver;1,2,3,4,5-pentachlorobenzene-6-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver;1,2,3,4,5-pentachlorobenzene-6-ide is a compound that consists of a silver ion complexed with 1,2,3,4,5-pentachlorobenzene-6-ide. The latter is a derivative of pentachlorobenzene, a chlorinated aromatic hydrocarbon where five hydrogen atoms on the benzene ring are replaced by chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silver;1,2,3,4,5-pentachlorobenzene-6-ide typically involves the reaction of silver salts with 1,2,3,4,5-pentachlorobenzene-6-ide. The preparation of 1,2,3,4,5-pentachlorobenzene-6-ide itself can be achieved through the chlorination of benzene under controlled conditions . The reaction conditions often require the presence of a catalyst and a controlled temperature to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by the reaction with silver salts. The process must be carefully monitored to prevent the formation of unwanted by-products and to ensure high purity of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Silver;1,2,3,4,5-pentachlorobenzene-6-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically require controlled temperatures and the presence of catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoquinones, while reduction can produce less chlorinated benzenes .
Wissenschaftliche Forschungsanwendungen
Silver;1,2,3,4,5-pentachlorobenzene-6-ide has several scientific research applications:
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which silver;1,2,3,4,5-pentachlorobenzene-6-ide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorobenzene: A chlorinated aromatic hydrocarbon with similar chemical properties but without the silver ion complex.
Tetrachlorobenzene: A related compound with four chlorine atoms on the benzene ring.
Hexachlorobenzene: A fully chlorinated benzene derivative with six chlorine atoms.
Uniqueness
Silver;1,2,3,4,5-pentachlorobenzene-6-ide is unique due to the presence of the silver ion, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where the reactivity and stability of the silver complex are advantageous .
Eigenschaften
CAS-Nummer |
86745-81-5 |
|---|---|
Molekularformel |
C6AgCl5 |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
silver;1,2,3,4,5-pentachlorobenzene-6-ide |
InChI |
InChI=1S/C6Cl5.Ag/c7-2-1-3(8)5(10)6(11)4(2)9;/q-1;+1 |
InChI-Schlüssel |
DSVLQUIDGJMVRT-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


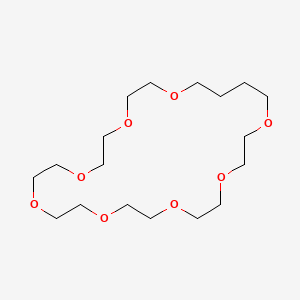

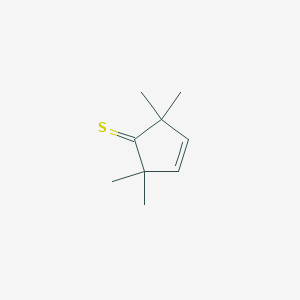
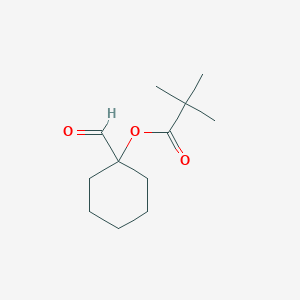
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)



![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)
